molecular formula C10H9ClN2 B2780221 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1491499-01-4

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2780221
CAS No.: 1491499-01-4
M. Wt: 192.65
InChI Key: BVVLIEYWQFGIMC-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a high-value chemical building block for scientific research and development. This compound belongs to the 6,7-dihydro-5H-cyclopenta[b]pyridine class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal and materials chemistry due to its unique structure and reactivity . The molecule features a chlorinated pyridine ring fused to a cyclopentane structure and substituted with a nitrile group, providing multiple sites for chemical modification and further synthetic elaboration . Scientific research has demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPDs) exhibit remarkable properties as corrosion inhibitors for carbon steel in aggressive acidic environments . These compounds function as mixed-type inhibitors, with studies showing superior inhibition efficiency of up to 97.7% in molar sulfuric acid . The mechanism of protection involves the adsorption of the CAPD molecules onto the metal surface, forming a protective layer that follows the Langmuir isotherm model and involves both physisorption and chemisorption . Computational studies, including DFT calculations and Monte Carlo simulations, support that this protective efficacy is directly correlated with the molecular structure of the inhibitors . Beyond materials science, the cyclopenta[b]pyridine core is a privileged structure in drug discovery. Related compounds have been investigated for a range of biological activities. For instance, similar molecular frameworks have been synthesized and studied as potential antiviral agents, with some derivatives showing activity against the tobacco mosaic virus, and as telomerase inhibitors in cancer research, with certain analogues demonstrating potent inhibitory activity (IC50 = 0.8 μM) . The presence of the chloro and nitrile substituents on this scaffold makes it a versatile intermediate for the synthesis of diverse compound libraries targeting various biological pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(5-12)10(11)13-9(6)7/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVLIEYWQFGIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC(=C(N=C12)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491499-01-4
Record name 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with cyclopentadiene in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Research indicates that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, including 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, exhibit biological activities that could be harnessed for drug development.

Antimicrobial Activity

A study demonstrated that certain derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine compounds possess significant antimicrobial properties. These compounds were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Properties

Research has also indicated that cyclopentapyridine derivatives may exhibit anticancer activity. For instance, the compound's ability to interact with specific biological targets involved in cancer cell proliferation has been investigated, suggesting its potential use in developing anticancer therapies .

Corrosion Inhibition

One of the notable applications of this compound is its role as a corrosion inhibitor for metals. Recent studies have shown that derivatives of this compound can effectively protect carbon steel from corrosion in acidic environments.

Electrochemical Studies

Electrochemical tests have been conducted to evaluate the corrosion inhibition efficiency of synthesized derivatives in hydrochloric acid solutions. The results indicated that these compounds act as mixed-type inhibitors, effectively reducing corrosion rates through adsorption onto the metal surface .

Table 1: Corrosion Inhibition Efficiency of Derivatives

Compound NameCorrosion Rate (mmpy)Inhibition Efficiency (%)
CAPD-10.1285
CAPD-20.0990
CAPD-30.0892
CAPD-40.1088

Synthesis and Characterization

The synthesis of this compound typically involves cyclocondensation reactions that allow for the creation of various derivatives with tailored properties.

Synthetic Methodology

A common synthetic pathway involves the cyclocondensation reaction between diarylidenecyclopentanones and propanedinitrile using sodium alkoxide as a catalyst. This method has been noted for its efficiency and ability to produce high yields without extensive purification processes .

Material Science Applications

Beyond medicinal and corrosion inhibition applications, this compound is being explored in materials science for its potential use in developing functional materials such as sensors and catalysts.

Sensor Development

Research indicates that derivatives can be utilized in sensor technology due to their electronic properties and stability under various conditions . These sensors could be employed for detecting environmental pollutants or monitoring chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the methyl and nitrile groups, leading to different chemical properties and reactivity.

    7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Lacks the chloro group, affecting its substitution reactions.

Uniqueness

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of both chloro and nitrile groups, which provide versatile sites for chemical modifications

Biological Activity

2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS Number: 1491499-01-4) is a heterocyclic compound that exhibits significant biological activity. Its structure consists of a cyclopenta[b]pyridine core with a chlorine atom at position 2, a methyl group at position 7, and a carbonitrile group at position 3. This unique combination of substituents enhances its potential for therapeutic applications, particularly in oncology and enzyme inhibition.

  • Molecular Formula : C₁₀H₉ClN₂
  • Molecular Weight : 192.65 g/mol
  • Structural Features : The compound's structural characteristics allow for interactions with various biological targets, potentially influencing cellular pathways related to disease progression.

Biological Activity

Research indicates that derivatives of the cyclopenta[b]pyridine family, including this compound, exhibit promising biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds within this class can demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing significant inhibition of cell proliferation.
    • The carbonitrile group is believed to enhance the interaction with biological macromolecules, potentially acting as an inhibitor or modulator of enzymes involved in cancer progression.
  • Enzyme Inhibition :
    • Preliminary data suggest that this compound may inhibit specific enzymes critical for cancer cell survival and proliferation. For example, it could interact with deubiquitinating enzymes (DUBs), which play a role in regulating protein degradation pathways that are often dysregulated in cancer .

Case Studies and Research Findings

Several studies have focused on the biological activity of cyclopenta[b]pyridine derivatives:

  • Study on Cytotoxicity :
    A study evaluating the cytotoxic effects of various cyclopenta[b]pyridine derivatives found that certain modifications significantly increased potency against MCF-7 and A549 cell lines. The presence of the carbonitrile moiety was particularly noted for enhancing activity.
  • Mechanistic Insights :
    Research utilizing in silico models has provided insights into potential mechanisms of action for these compounds. For instance, molecular docking studies indicated favorable binding interactions with target proteins involved in cell cycle regulation and apoptosis .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridineNo substitutionsBase structure for modifications
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChlorine at position 2Precursor for further functionalization
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olHydroxyl group at position 7Increased solubility in polar solvents
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylateCarboxylate group at position 3Potential for esterification reactions

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile are synthesized using sodium alkoxide (e.g., sodium ethoxide) as a catalyst and base. A cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile in ethanol under reflux conditions yields the desired product . Reaction optimization includes adjusting alkoxide concentration (e.g., 0.1–0.3 M) and monitoring reaction completion via TLC.

Q. How is the compound characterized structurally?

Key characterization methods include:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
  • NMR spectroscopy :
    • ¹H NMR : Assigns protons in the cyclopentane and pyridine rings (e.g., methyl protons at δ 1.2–1.5 ppm).
    • ¹³C NMR : Confirms nitrile carbon at ~115 ppm and aromatic carbons in the pyridine ring .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 207).

Q. What are the key structural features influencing reactivity?

  • The nitrile group (-C≡N) at position 3 enhances electrophilicity.
  • The chloro substituent at position 2 directs regioselectivity in substitution reactions.
  • The methyl group on the dihydrocyclopentane ring (position 7) introduces steric effects, influencing solubility and intermolecular interactions .

Advanced Research Questions

Q. How is the electrochemical performance of this compound evaluated for corrosion inhibition?

Electrochemical methods include:

  • Potentiodynamic polarization (PDP) : Measures corrosion current density (icorr) to classify inhibitors as anodic, cathodic, or mixed-type.

  • Electrochemical impedance spectroscopy (EIS) : Determines charge-transfer resistance (Rct) and inhibition efficiency (η%) using the formula:

    η%=(1Rct,blankRct,inhibited)×100\eta\% = \left(1 - \frac{R_{ct,\text{blank}}}{R_{ct,\text{inhibited}}}\right) \times 100

    For example, 1.0 mM inhibitor concentration achieves η% = 97.7% in sulfuric acid .

Q. How do computational methods (DFT, Monte Carlo) predict corrosion inhibition mechanisms?

  • Density Functional Theory (DFT) : Calculates quantum parameters (e.g., HOMO-LUMO energy gap, dipole moment) to correlate electronic structure with adsorption efficiency.
  • Monte Carlo simulations : Model adsorption configurations on Fe(110) surfaces, showing that planar molecular orientation maximizes π-backbonding with metal surfaces .

Q. What contradictions exist in adsorption mechanism studies?

The compound exhibits mixed physisorption and chemisorption:

  • Physisorption : Weak electrostatic interactions (ΔGads ~ −20 kJ/mol).
  • Chemisorption : Strong covalent/metallic bonding (ΔGads < −40 kJ/mol).
    Surface analysis via SEM confirms uniform inhibitor film formation, resolving ambiguity in isotherm models .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

SHELX programs (e.g., SHELXL) refine crystallographic

  • Key steps : Data collection (Mo-Kα radiation), structure solution via direct methods, and refinement with anisotropic displacement parameters .
  • Output metrics : R1 (<5%), wR2 (<12%), and goodness-of-fit (GOF ~1.05).

Q. How can synthetic yields be optimized for multi-substituted derivatives?

  • Catalyst screening : Sodium ethoxide outperforms methoxide due to higher basicity (pKa ~15.5 vs. 19.0).
  • Solvent effects : Ethanol (dielectric constant ε = 24.3) improves cyclization vs. DMF (ε = 37.0) .
  • Temperature control : Reflux (78°C) minimizes side reactions (e.g., hydrolysis).

Q. What strategies address discrepancies in inhibition efficiency across derivatives?

  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) enhance adsorption vs. electron-donating groups (e.g., -OCH₃).
  • Surface coverage analysis : Langmuir isotherm deviations indicate competitive solvent adsorption, requiring correction via modified adsorption models .

Q. How are structure-activity relationships (SARs) validated experimentally?

  • Comparative assays : Test derivatives with substituent variations (e.g., 4-Cl vs. 4-OCH₃ phenyl groups).

  • Data table example :

    DerivativeSubstituentη% (1.0 mM)ΔGads (kJ/mol)
    CAPD-14-Cl97.7−42.3
    CAPD-24-OCH₃89.5−34.7
    Results confirm electron-withdrawing groups improve inhibition .

Notes

  • Methodological rigor : Electrochemical and computational protocols must adhere to ASTM standards (e.g., ASTM G59 for polarization).
  • Data validation : Triplicate measurements (±5% error) and cross-validation with surface analysis (SEM/EDS) are critical .
  • Software tools : Gaussian 16 (DFT), Materials Studio (Monte Carlo), and Olex2 (SC-XRD) are recommended .

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